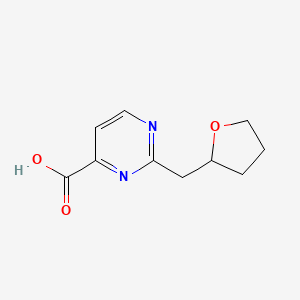![molecular formula C14H19NO3 B13157642 (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes an ethylphenyl group attached to a formamido moiety and a methylbutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid typically involves the following steps:
Formation of the Ethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where ethylbenzene is reacted with a formylating agent in the presence of a Lewis acid catalyst.
Attachment of the Formamido Group: The ethylphenyl group is then reacted with formamide under acidic conditions to form the formamido derivative.
Formation of the Methylbutanoic Acid Backbone: This involves the reaction of the formamido derivative with a suitable precursor, such as a methylbutanoic acid derivative, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Using highly efficient catalysts to speed up the reaction and reduce by-products.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the formamido group or other substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and pharmaceuticals.
作用機序
The mechanism by which (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain perception.
類似化合物との比較
Similar Compounds
- (2S)-2-[(3-ethylpiperidin-3-yl)formamido]-4-methylpentanoic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylphenyl group with a formamido moiety and a methylbutanoic acid backbone sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
(2S)-2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
InChIキー |
OPPMQFXQMJPMMZ-LBPRGKRZSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



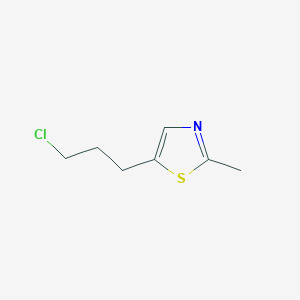
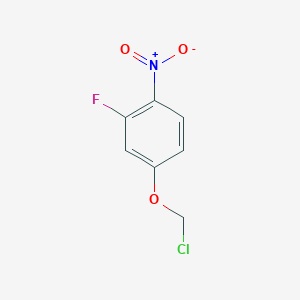

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
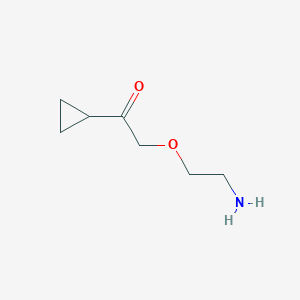
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
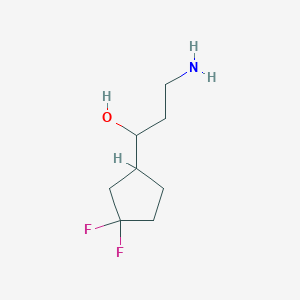


![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
